Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can be achieved through the N-alkylation of piperidine derivatives. One common method involves the reaction of methyl piperidine-3-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring instead of a piperidine ring.
Propargyl acrylate: Contains a propargyl group but with an acrylate ester instead of a piperidine carboxylate.
Uniqueness: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and binding properties. The presence of both a piperidine ring and a prop-2-yn-1-yl group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCOYPCTFNKJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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